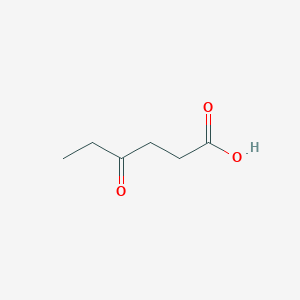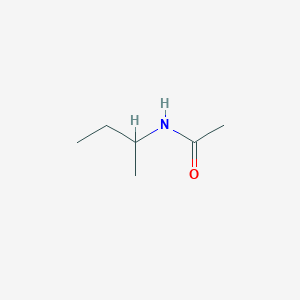
N-(4-butylphenyl)-2-chloroacetamide
Übersicht
Beschreibung
Chloroacetamides, including compounds like N-(4-butylphenyl)-2-chloroacetamide, are a class of organic compounds with various applications in chemistry and pharmaceuticals. Their synthesis, molecular structure, and properties have been extensively studied to understand their behavior and potential uses.
Synthesis Analysis
The synthesis of chloroacetamide derivatives typically involves chloroacetylation of corresponding amines. For example, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized from 4-chlorophenol on N-phenyl dichloroacetamide, indicating a two-step process involving chloroacetylation and further functionalization (Tao Jian-wei, 2009).
Molecular Structure Analysis
Studies on related compounds, such as N-(2,4,6-trisubstitutedphenyl)-Chloroacetamides, highlight the impact of side chain and ring substitutions on molecular structures, elucidated through crystallography and computational methods. These analyses show how substitutions influence the molecular conformation and stability of chloroacetamides (B. Gowda et al., 2000).
Chemical Reactions and Properties
Chloroacetamide compounds exhibit diverse chemical reactivities, such as nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles. This reactivity paves the way for synthesizing a wide range of heterocyclic systems and demonstrates the compounds' versatility in organic synthesis (E. Abdel‐Latif et al., 2020).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the applications and handling of chloroacetamide compounds. For instance, the crystal structure analysis of N-(4-methyl phenyl)-2,2,2-trichloroacetamide reveals details about the molecular orientation and interactions, which can affect its physical behavior (S. Dou et al., 1997).
Chemical Properties Analysis
The chemical properties of chloroacetamides, such as acidity, basicity, and reactivity towards different chemical agents, are determined by their functional groups and molecular structure. Spectroscopic studies, including FT-IR and NMR, provide insights into the compounds' chemical environment and potential reactivity patterns (V. Arjunan et al., 2009).
Wissenschaftliche Forschungsanwendungen
Herbicide and Antimicrobial Applications :
- Chloroacetamides like alachlor and butachlor are used as herbicides in agriculture to control annual grasses and broad-leaved weeds in various crops. They have been found to inhibit fatty acid synthesis in algae (Weisshaar & Böger, 1989).
- N-(substituted phenyl)-2-chloroacetamides have been shown to possess antimicrobial potential, effective against bacteria like Staphylococcus aureus and Escherichia coli, as well as the yeast Candida albicans (Bogdanović et al., 2021).
Carcinogenicity and Metabolism Studies :
- Certain chloroacetamide herbicides are carcinogenic in rats, and their metabolism has been studied in human and rat liver microsomes. Compounds like acetochlor, alachlor, butachlor, and metolachlor metabolize to form compounds that may contribute to carcinogenicity (Coleman et al., 2000).
Synthesis and Chemical Studies :
- The synthesis of N-(4-bromo-2-methylphenyl)-2-chloroacetamide and its application as a fungicide with excellent microbiocidal activity in coatings has been reported (Ren Yu-hong & Oai Joint, 2002).
- Various N-aryl 2-chloroacetamides have been synthesized, with their chemical reactivity being explored for the development of heterocyclic systems like imidazole and thiophene (Abdel‐Latif et al., 2020).
Pharmacokinetics and Lipophilicity Studies :
- The lipophilicity and pharmacokinetics of N-(substituted phenyl)-2-chloroacetamides have been studied, revealing their potential as bioactive compounds and the possibility of predicting their biological activity (Vastag et al., 2018).
Biodegradation and Environmental Impact :
- Biodegradation of chloroacetamide herbicides like butachlor by bacterial strains has been investigated for soil bioremediation and minimizing negative impacts on health and the environment (Kaur & Goyal, 2020).
Anticancer Activities :
- Some derivatives of N-[4-(benzothiazole-2yl) phenyl]-2-aryloxyacetamide have shown notable anticancer activity, highlighting the potential therapeutic applications of these compounds (Tay et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13/h5-8H,2-4,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIULGTVNKLYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20979724 | |
| Record name | N-(4-Butylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1527-62-4, 6350-92-1 | |
| Record name | N-(4-Butylphenyl)-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1527-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Butylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)




